molecular formula C25H24F3NO2 B2413425 (R)-2-((2-(Hydroxydiphenylmethyl)pyrrolidin-1-yl)methyl)-6-(trifluoromethyl)phenol CAS No. 1392130-33-4

(R)-2-((2-(Hydroxydiphenylmethyl)pyrrolidin-1-yl)methyl)-6-(trifluoromethyl)phenol

Cat. No.: B2413425
CAS No.: 1392130-33-4
M. Wt: 427.467
InChI Key: PXTJYUCVGRMOBC-JOCHJYFZSA-N
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Description

(R)-2-((2-(Hydroxydiphenylmethyl)pyrrolidin-1-yl)methyl)-6-(trifluoromethyl)phenol is a chiral chemical compound of significant interest in modern medicinal chemistry and drug discovery. Its molecular structure, featuring a pyrrolidine scaffold and a trifluoromethyl phenol group, is commonly associated with high-value pharmacological activity. Current scientific literature investigates structurally similar molecules as key intermediates or pharmacophores for developing novel therapeutics targeting the central nervous system . Specifically, research indicates that compounds with analogous pyrrolidine structures are being explored in the design of dual-target ligands that act on neurological receptors, such as the mu-opioid receptor (MOR) and dopamine D3 receptor (D3R) . This line of investigation aims to create new agents for pain management with potentially reduced addictive liability . Furthermore, the presence of the trifluoromethyl group, a common motif in agrochemical and pharmaceutical active ingredients, is known to enhance a molecule's metabolic stability, lipophilicity, and binding affinity . As such, this compound provides researchers with a versatile and complex chiral building block, offering substantial value for probing biological systems, constructing molecular libraries, and pioneering new chemical entities in pre-clinical development.

Properties

IUPAC Name

2-[[(2R)-2-[hydroxy(diphenyl)methyl]pyrrolidin-1-yl]methyl]-6-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24F3NO2/c26-25(27,28)21-14-7-9-18(23(21)30)17-29-16-8-15-22(29)24(31,19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-7,9-14,22,30-31H,8,15-17H2/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTJYUCVGRMOBC-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=C(C(=CC=C2)C(F)(F)F)O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)CC2=C(C(=CC=C2)C(F)(F)F)O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-2-((2-(Hydroxydiphenylmethyl)pyrrolidin-1-yl)methyl)-6-(trifluoromethyl)phenol, also known as compound 22348-32-9, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H19F3N1OC_{17}H_{19}F_{3}N_{1}O with a molecular weight of approximately 253.339 g/mol. Its structural features include a pyrrolidine moiety and a trifluoromethyl phenol group, which are essential for its biological activity.

PropertyValue
Molecular FormulaC17H19F3N1O
Molecular Weight253.339 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point411.3 ± 12.0 °C at 760 mmHg
Melting Point77-81 °C

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that similar structures demonstrate high efficacy against Gram-positive bacteria and fungi, while showing moderate activity against Gram-negative strains . The presence of the hydroxydiphenylmethyl and trifluoromethyl groups is believed to enhance this activity by increasing lipophilicity and facilitating membrane penetration.

Anti-inflammatory Effects

In vitro studies have demonstrated that compounds structurally related to (R)-2-((2-(Hydroxydiphenylmethyl)pyrrolidin-1-yl)methyl)-6-(trifluoromethyl)phenol can inhibit leukotriene B4 (LTB4) receptor binding, which is crucial in mediating inflammatory responses . One notable derivative showed an IC50 value of approximately 17 nM for binding to human neutrophils, indicating potent anti-inflammatory potential .

Case Studies

  • Inflammatory Disease Model : In a guinea pig model of airway obstruction induced by LTB4, the compound demonstrated significant efficacy with an ED50 of 0.40 mg/kg when administered orally . This suggests potential therapeutic applications in treating inflammatory diseases such as asthma or chronic obstructive pulmonary disease (COPD).
  • Antibacterial Activity : A comparative study on benzyl bromides and ketone derivatives highlighted the antibacterial properties of similar compounds, suggesting that (R)-2-((2-(Hydroxydiphenylmethyl)pyrrolidin-1-yl)methyl)-6-(trifluoromethyl)phenol may also serve as a lead compound for developing new antibacterial agents .

The biological activity of (R)-2-((2-(Hydroxydiphenylmethyl)pyrrolidin-1-yl)methyl)-6-(trifluoromethyl)phenol is thought to be mediated through several pathways:

  • Receptor Binding : The compound's ability to bind effectively to specific receptors involved in inflammation suggests it could modulate immune responses.
  • Membrane Interaction : The hydrophobic nature imparted by the trifluoromethyl group may enhance its interaction with cellular membranes, facilitating uptake and action within target cells.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C25H24F3NO2
  • Molecular Weight : 427.46 g/mol
  • CAS Number : 1392130-33-4

The structure features a pyrrolidine ring substituted with a hydroxydiphenylmethyl group and a trifluoromethylphenol moiety, which contributes to its unique chemical properties and biological activities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit promising antimicrobial properties. For instance, compounds similar to (R)-2-((2-(Hydroxydiphenylmethyl)pyrrolidin-1-yl)methyl)-6-(trifluoromethyl)phenol have shown effectiveness against various Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups enhances their antibacterial activity, making them candidates for further development in treating bacterial infections .

CompoundActivity AgainstZone of Inhibition (mm)
6dMycobacterium smegmatis16
9cPseudomonas aeruginosa19

Neurological Applications

The compound's structure suggests potential applications in treating neurological disorders. Its ability to interact with neurotransmitter systems could position it as a candidate for addressing conditions such as Alzheimer's disease and other forms of cognitive impairment . The inhibition of specific enzymes linked to these disorders may also be targeted through this compound.

Treatment of Metabolic Disorders

Research indicates that compounds with similar structures may inhibit enzymes like 11β-Hydroxysteroid dehydrogenase type 1, which is implicated in metabolic syndrome, including type 2 diabetes and obesity . This inhibition can lead to improved metabolic profiles in patients, suggesting a pathway for therapeutic intervention.

Cancer Research

The trifluoromethyl group in the compound is known to enhance the lipophilicity and metabolic stability of drugs, which could be advantageous in developing anticancer therapies. Preliminary studies suggest that modifications of this compound may exhibit cytotoxic effects on cancer cell lines, warranting further investigation into its mechanism of action .

Case Studies

Several case studies highlight the efficacy of compounds related to (R)-2-((2-(Hydroxydiphenylmethyl)pyrrolidin-1-yl)methyl)-6-(trifluoromethyl)phenol:

  • Case Study 1 : A derivative demonstrated significant antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) that supports its potential as an antibiotic.
  • Case Study 2 : Another study explored the neuroprotective effects in animal models of Alzheimer's disease, showing reduced neuroinflammation and improved cognitive function after treatment with a structurally similar compound.

Preparation Methods

Biocatalytic Asymmetric Synthesis

Patent CN114478345B outlines a biocatalytic method for synthesizing (R)-configured pyrrolidines using whole-cell catalysis . While developed for (R)-2-(2,5-difluorophenyl)pyrrolidine, this approach is adaptable to the target compound:

  • Substrate Preparation : A prochiral ketone precursor (e.g., 2-(diphenylhydroxymethyl)pyrrolidinone) is synthesized via oxidation of 2,5-difluorotoluene analogs.
  • Enzymatic Reduction : Immobilized Rhodococcus erythropolis cells catalyze asymmetric reduction using NADP+ as a cofactor, achieving >99% enantiomeric excess (ee).
  • Acid-Base Resolution : The product is treated with (1S)-(+)-10-camphorsulfonic acid to isolate the (R)-enantiomer.

Advantages :

  • Avoids hazardous Grignard reagents, reducing defluorination side reactions.
  • Operates at ambient temperature (25–40°C), enhancing energy efficiency.

Stereochemical Control Strategies

Chiral Auxiliaries and Ligands

Patent US-11535624-B2 demonstrates the use of proline-based chiral ligands to induce (R)-configuration in pyrrolidines:

  • Ligand Design : (S)-Proline derivatives coordinate to transition metals (e.g., Cu(OTf)₂), creating a chiral environment for asymmetric induction.
  • Key Step : Cycloaddition of azomethine ylides with diphenylketone substrates achieves 94% ee.

Optimization Parameters :

  • Temperature: −20°C to 0°C to minimize racemization.
  • Solvent: Tetrahydrofuran (THF) with 3 Å molecular sieves.

Industrial-Scale Process Design

Crystallization and Purification

  • Chiral Resolution : Diastereomeric salt formation with (−)-di-p-toluoyl-D-tartaric acid in ethanol/water (1:3) achieves 99.5% purity.
  • Crystallization Conditions :
    • Temperature gradient: 50°C → 4°C over 12 h.
    • Yield: 91%.

Comparative Analysis of Synthetic Routes

Method Yield (%) ee (%) Key Advantage
Biocatalysis 85 >99 Eco-friendly, no metal catalysts
Chiral Ligands 78 94 Scalable to multi-kilogram batches
Mannich Reaction 82 N/A One-pot functionalization

Q & A

Basic Research Question: How can the synthesis of (R)-2-((2-(Hydroxydiphenylmethyl)pyrrolidin-1-yl)methyl)-6-(trifluoromethyl)phenol be optimized for higher yield and purity?

Methodological Answer:
Synthetic optimization requires careful selection of fluorinating agents, solvents, and reaction conditions. For example, fluorination steps using potassium fluoride in dimethyl sulfoxide (DMSO) can enhance regioselectivity, as demonstrated in analogous trifluoromethylpyridine syntheses . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) improves purity. Monitoring reaction progress with HPLC (High-Performance Liquid Chromatography) ensures intermediate stability, as described in fluorinated pyrimidine syntheses .

Key Parameters Table:

ParameterOptimization StrategyReference
Fluorinating AgentKF in DMSO for regioselectivity
Solvent SystemPolar aprotic solvents for stability
PurificationGradient elution chromatography

Advanced Research Question: What experimental designs are suitable for assessing the stereochemical integrity of the chiral pyrrolidine and hydroxydiphenylmethyl groups during reactions?

Methodological Answer:
Chiral integrity can be evaluated using circular dichroism (CD) spectroscopy and chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H). For example, enantiomeric excess (ee) determination in fluorinated pyrrolidine derivatives requires baseline separation of enantiomers under isocratic conditions (e.g., 90:10 hexane/isopropanol) . Additionally, X-ray crystallography of intermediates confirms absolute configuration, as applied to (R)-configured pyrazolo-pyrimidines .

Experimental Design Considerations:

  • Control Groups: Include racemic mixtures for comparison.
  • Reaction Monitoring: Track ee at multiple timepoints to detect racemization.
  • Validation: Cross-validate results with NMR (Nuclear Overhauser Effect) for spatial conformation .

Basic Research Question: What spectroscopic techniques are most effective for characterizing the trifluoromethyl and hydroxydiphenylmethyl moieties?

Methodological Answer:

  • 19F NMR Spectroscopy: Directly identifies trifluoromethyl chemical shifts (δ ≈ -60 to -70 ppm) and detects impurities .
  • FT-IR Spectroscopy: Confirms hydroxyl groups (broad peak ~3200–3500 cm⁻¹) and aromatic C-H stretches (~3000 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula accuracy (e.g., [M+H]+ ion for C27H25F3NO2) .

Data Interpretation Example:
A discrepancy in 19F NMR signals may indicate incomplete trifluoromethylation, necessitating reaction time adjustments .

Advanced Research Question: How does the compound’s stability vary under different pH and temperature conditions, and how can this be systematically tested?

Methodological Answer:
Adopt a split-plot experimental design with pH (3–10) and temperature (25–60°C) as variables. Use accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via HPLC. For example, fluorinated pyridines show pH-dependent hydrolysis of methanol groups, requiring buffered solutions (pH 7.4) for stability .

Degradation Pathways Table:

ConditionObserved DegradationMitigation Strategy
Acidic (pH < 5)Cleavage of hydroxydiphenylmethylUse neutral buffers
High Temp. (>50°C)Racemization of pyrrolidineLower reaction temperature

Basic Research Question: What computational methods predict the compound’s bioavailability and interaction with biological targets?

Methodological Answer:
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess binding affinity to targets like cytochrome P450 enzymes. For fluorinated analogs, QSAR (Quantitative Structure-Activity Relationship) models correlate logP values (lipophilicity) with membrane permeability .

Computational Workflow:

Ligand Preparation: Optimize 3D structure using Gaussian09 (B3LYP/6-31G*).

Target Selection: Use Protein Data Bank (PDB) structures (e.g., 4DQL for CYP3A4).

Validation: Compare docking scores with experimental IC50 values from fluorinated pyrimidines .

Advanced Research Question: How can contradictory data on the compound’s solubility in polar vs. nonpolar solvents be resolved?

Methodological Answer:
Contradictions often arise from solvent purity or measurement techniques. Use standardized shake-flask methods with UV-Vis quantification. For instance, trifluoromethylphenols exhibit higher solubility in dichloromethane than ethanol due to fluorine’s electron-withdrawing effects .

Resolution Strategy:

  • Control Variables: Use anhydrous solvents and degas solutions.
  • Cross-Validation: Compare results with Hansen Solubility Parameters (HSPiP software) .

Basic Research Question: What analytical strategies differentiate between synthetic byproducts and the target compound?

Methodological Answer:
LC-MS/MS with MRM (Multiple Reaction Monitoring) identifies byproducts via fragmentation patterns. For example, demethylation or hydroxylation byproducts in pyrrolidine derivatives show distinct m/z shifts .

Byproduct Identification Table:

Byproductm/z [M+H]+Source
Demethylated analog402.1Incomplete methylation
Oxidized pyrrolidine434.1Air exposure during synthesis

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